N-(3-acetylphenyl)-2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
Description
N-(3-acetylphenyl)-2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core substituted with a 3-bromophenyl group and a 2-oxopyridinone moiety. This compound’s design leverages the 1,2,4-oxadiazole scaffold, known for metabolic stability and hydrogen-bonding capabilities, alongside brominated aromatic systems that enhance lipophilicity and target-binding interactions. While specific biological data are unavailable in the provided evidence, its structural attributes suggest applications in kinase inhibition or antimicrobial agent development.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4O4/c1-14(29)15-4-3-7-19(11-15)25-20(30)13-28-12-17(8-9-21(28)31)23-26-22(27-32-23)16-5-2-6-18(24)10-16/h2-12H,13H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFAGUWCZFTQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features several key functional groups that contribute to its biological activity:
- Acetylphenyl Group : Enhances lipophilicity, potentially improving membrane permeability.
- Oxadiazole Moiety : Known for diverse biological activities, including antimicrobial and anticancer properties.
- Pyridine Derivative : Often associated with various pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and pyridine derivatives exhibit significant anticancer properties. For instance, the oxadiazole moiety has been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis induction |
| Compound B | MCF-7 | 10.0 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Note: TBD = To Be Determined
In a study involving various oxadiazole derivatives, it was found that modifications to the phenyl ring significantly affected cytotoxicity against different cancer cell lines. The presence of electron-withdrawing groups enhanced activity due to increased electron deficiency, facilitating interactions with target proteins .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Oxadiazole derivatives are known for their efficacy against a range of microbial pathogens.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound C | E. coli | 15 |
| Compound D | S. aureus | 20 |
| This compound | TBD |
The antimicrobial mechanism is believed to involve disruption of microbial membranes or inhibition of essential enzymes . The bromophenyl group may enhance binding affinity to microbial targets due to hydrophobic interactions.
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study investigated the anticancer effects of a series of oxadiazole derivatives similar to this compound. The results indicated that specific substitutions on the oxadiazole ring led to increased potency against breast cancer cell lines (MCF-7), with some compounds achieving IC50 values as low as 8 µM. -
Case Study on Antimicrobial Activity :
Another study assessed the antimicrobial properties of related compounds against multi-drug resistant strains of bacteria. The findings demonstrated that certain derivatives exhibited MIC values below 20 µg/mL against Staphylococcus aureus, suggesting potential for further development into therapeutic agents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-(3-acetylphenyl)-2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide. For instance, derivatives containing oxadiazole and pyridine moieties have shown promising results against various cancer cell lines.
Case Study:
A study evaluated the cytotoxicity of a series of oxadiazole derivatives against human cancer cell lines. The results indicated that compounds with bromophenyl substitutions exhibited enhanced activity against breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. The presence of the oxadiazole and pyridine rings in the structure has been associated with increased antibacterial activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
A recent study synthesized several thiazole-pyridine hybrids, which included similar structural motifs to this compound. These compounds demonstrated significant antibacterial activity, with minimum inhibitory concentration (MIC) values as low as 46.9 μg/mL against resistant bacterial strains .
Antiepileptic Potential
Another area of interest is the potential antiepileptic properties of compounds related to this compound. Research has indicated that certain derivatives can modulate neurotransmitter release and exhibit neuroprotective effects.
Findings:
In a study focusing on structure-activity relationships (SAR), it was found that modifications in the phenyl ring significantly influenced the antiepileptic activity of related compounds. The presence of electron-withdrawing groups was critical for enhancing efficacy .
Structure Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Various studies have employed computational modeling and experimental approaches to elucidate how structural variations affect biological activity.
Key Insights:
Research indicates that modifications at specific positions on the phenolic ring can lead to significant changes in potency and selectivity towards cancerous cells. For example, introducing halogen atoms or alkoxy groups has been shown to enhance cytotoxicity .
Summary Table of Applications
Comparison with Similar Compounds
CPA (2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide)
- Core Differences: Oxadiazole Isomerism: The target compound features a 1,2,4-oxadiazole ring, whereas CPA contains a 1,3,4-oxadiazole system. The 1,2,4 isomer is more rigid and often exhibits stronger metabolic resistance due to reduced enzymatic recognition. Substituent Variation: A 3-bromophenyl group in the target vs. a 2-chlorophenyl group in CPA. Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce solubility compared to chlorine. Heterocyclic Systems: The target compound incorporates a 2-oxopyridinone ring, while CPA includes a dihydrothienopyridine moiety.
N-[4-(2-pyridin-2-ylethylsulfamoyl)phenyl]acetamide (217798-59-9)
- Divergent Features: This compound lacks the oxadiazole core, instead featuring a sulfamoyl linker and pyridine ring. Its simpler structure may confer lower target specificity compared to the brominated oxadiazole-pyridinone system.
Structural and Inferred Property Comparison
Implications of Structural Differences
- Bioactivity : The 3-bromophenyl group in the target compound may enhance hydrophobic interactions in enzyme binding pockets compared to CPA’s 2-chlorophenyl group. However, steric hindrance from bromine could reduce affinity for certain targets.
- Synthetic Complexity: The pyridinone and 1,2,4-oxadiazole systems in the target compound may require multi-step synthesis, increasing production challenges compared to CPA’s thienopyridine scaffold.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
